4,7-bis(pyridin-2-yl)-1,10-phenanthroline
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Overview
Description
4,7-bis(pyridin-2-yl)-1,10-phenanthroline is a heterocyclic organic compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structural properties, which include two pyridine rings attached to a phenanthroline core. These structural features make it a versatile ligand in coordination chemistry and a valuable component in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-bis(pyridin-2-yl)-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with 2-bromopyridine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,7-bis(pyridin-2-yl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives of the compound.
Scientific Research Applications
4,7-bis(pyridin-2-yl)-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions
Biology: The compound and its metal complexes are investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential of this compound in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of materials for electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4,7-bis(pyridin-2-yl)-1,10-phenanthroline primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. In biological systems, the compound can interact with DNA and proteins, potentially disrupting their normal functions and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
4,7-bis(pyridin-2-yl)-1,10-phenanthroline can be compared with other similar compounds, such as:
1,10-phenanthroline: Lacks the additional pyridine rings, making it less versatile in coordination chemistry.
2,2’-bipyridine: Contains two pyridine rings but lacks the phenanthroline core, resulting in different coordination properties.
4,7-diphenyl-1,10-phenanthroline: Similar structure but with phenyl groups instead of pyridine rings, leading to different electronic and steric effects.
The uniqueness of this compound lies in its combination of pyridine and phenanthroline moieties, which provide a balance of electronic and steric properties, making it a highly versatile ligand in coordination chemistry and a valuable compound in various scientific applications.
Properties
CAS No. |
2647903-69-1 |
---|---|
Molecular Formula |
C22H14N4 |
Molecular Weight |
334.4 |
Purity |
95 |
Origin of Product |
United States |
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